molecular formula C14H10F2O3 B6374788 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261947-05-0

3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374788
CAS RN: 1261947-05-0
M. Wt: 264.22 g/mol
InChI Key: DFDCKZKEKZOGPF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-F5MCPP) is a fluorinated phenol compound that has been used in a variety of scientific research applications. It is a white crystalline solid at room temperature, with a molecular weight of 284.2 g/mol, and a melting point of 203-204 °C. 3-F5MCPP is an important compound in the synthesis of various drugs, and has been used as a substitute for the more commonly used 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP).

Scientific Research Applications

3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substitute for 3-C5MCPP in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of other fluorinated compounds, such as fluorinated quinolines and fluorinated phenols. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used as a model compound for the study of the mechanism of action of fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of a covalent bond between the fluoro group and the target molecule. This covalent bond is believed to be more stable than the non-covalent bond formed by 3-C5MCPP, and is thought to be responsible for the increased potency of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% compared to 3-C5MCPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it is believed that 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may have anti-cancer and anti-inflammatory effects, as well as other effects on the body. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% may be able to act as a prodrug, meaning that it can be converted into an active form in the body.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 203-204 °C, and has a high purity of 95%. In addition, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be toxic if used in large quantities, and it is important to use appropriate safety precautions when handling the compound.

Future Directions

There are several potential future directions for research on 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. Further research could be conducted on the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, research could be conducted on the synthesis of other fluorinated compounds using 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a starting material. Finally, research could be conducted on the use of 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a prodrug, as well as its potential use in the synthesis of drugs.

Synthesis Methods

3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the direct fluorination of 3-chloro-5-(3-chloro-5-methoxycarbonylphenyl)phenol (3-C5MCPP). In the Williamson ether synthesis, 3-C5MCPP is reacted with a strong base such as sodium hydroxide to form an alkoxide, which is then reacted with fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The Mitsunobu reaction involves the reaction of 3-C5MCPP with a phosphine and a base, followed by the addition of fluoroacetic acid to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%. The direct fluorination of 3-C5MCPP involves the reaction of 3-C5MCPP with a strong fluorinating agent, such as N-fluoro-N-methylmorpholine, to form 3-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%.

properties

IUPAC Name

methyl 3-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)10-2-8(3-11(15)5-10)9-4-12(16)7-13(17)6-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDCKZKEKZOGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684485
Record name Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-05-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′,5-difluoro-5′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3',5-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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